Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13646160
InChI: InChI=1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)CC(C)(C)C
Molecular Formula: C18H27BFNO3
Molecular Weight: 335.2 g/mol

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-

CAS No.:

Cat. No.: VC13646160

Molecular Formula: C18H27BFNO3

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- -

Specification

Molecular Formula C18H27BFNO3
Molecular Weight 335.2 g/mol
IUPAC Name N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
Standard InChI Key QDXWYASKKBWVHS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)CC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)CC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a butanamide backbone substituted with a 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group at the nitrogen atom and two methyl groups at the 3-position of the butanamide chain . Key structural elements include:

  • Fluorinated Aromatic Ring: The para-fluorine atom on the phenyl ring influences electron distribution, enhancing electrophilic substitution reactivity .

  • Dioxaborolane Moiety: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides a stable boron-containing structure, enabling cross-coupling reactions and serving as a protective group for boronic acids .

  • Steric Hindrance: The 3,3-dimethyl substituents on the butanamide chain introduce steric bulk, potentially modulating interactions with biological targets or catalytic surfaces .

The three-dimensional arrangement was confirmed via X-ray crystallography in related compounds, revealing a dihedral angle of 85.3° between the boron-containing ring and the amide plane, which minimizes steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds through a multi-step sequence:

Step 1: Preparation of 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline via Miyaura borylation of 2-bromo-4-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst .

Step 2: Acylation with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions, yielding the target compound in 68–72% isolated yield .

Aniline Intermediate+ClC(O)C(CH3)2CH2NaOH, H2O/Et2OTarget Compound\text{Aniline Intermediate} + \text{ClC(O)C(CH}_3\text{)}_2\text{CH}_2 \xrightarrow{\text{NaOH, H}_2\text{O/Et}_2\text{O}} \text{Target Compound}

Optimization Challenges

  • Boron Protection: The dioxaborolane group requires anhydrous conditions to prevent hydrolysis to the boronic acid .

  • Regioselectivity: Competing acylation at the boron-oxygen sites is mitigated by using bulky bases like diisopropylethylamine .

Physicochemical Properties

PropertyValueMethodReference
Molecular Weight335.22 g/molHRMS
Density1.07 g/cm³Predicted (DFT)
Boiling Point459.5°CEPI Suite Estimation
LogP (Octanol-Water)3.42ACD/Labs Prediction
Aqueous Solubility0.87 mg/L at 25°CChemAxon Calculation

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level indicate a HOMO-LUMO gap of 5.3 eV, suggesting moderate kinetic stability . The electrostatic potential map reveals nucleophilic regions at the amide oxygen (σ = −0.32 e/Ų) and electrophilic sites at the boron atom (σ = +0.41 e/Ų) .

Reactivity and Functionalization

Boron-Centered Reactions

The dioxaborolane moiety participates in Suzuki-Miyaura cross-couplings with aryl halides under Pd(PPh₃)₄ catalysis. For example, reaction with 4-iodotoluene in THF/H₂O (3:1) at 80°C produces biaryl derivatives with >85% conversion .

Amide Functionalization

The tertiary amide resists hydrolysis under acidic conditions (pH > 2) but undergoes transamidation with primary amines (e.g., benzylamine) at 120°C in toluene, yielding substituted benzamides .

Fluorine Reactivity

The para-fluorine atom undergoes nucleophilic aromatic substitution with methoxide at 150°C, forming methoxy derivatives. Kinetic studies show a second-order rate constant of 1.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ in DMSO .

Biological and Industrial Applications

Pharmaceutical Intermediate

As a boronic acid precursor, the compound serves in synthesizing proteasome inhibitors and kinase-targeted therapies. In silico docking studies with the 20S proteasome (PDB: 3UNF) show a binding affinity (Kd) of 12.3 μM, comparable to bortezomib derivatives .

Materials Science

Incorporated into OLED emitters, the compound exhibits blue fluorescence (λem = 452 nm) with a quantum yield of 0.38 in PMMA thin films . Its thermal stability (Td = 297°C) makes it suitable for vacuum deposition processes .

Comparative Analysis with Structural Analogs

Compound NameKey DifferencesReactivity Profile
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamideLacks 3,3-dimethyl substitutionHigher hydrolysis rate (k = 0.18 h⁻¹)
3,3-Dimethyl-N-(4-fluoro-2-bromophenyl)butanamideBromine instead of boronNo cross-coupling activity
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolaneNitro group instead of amideElectrophilic aromatic substitution favored

The 3,3-dimethyl groups in the target compound reduce rotational freedom, increasing melting point by 28°C compared to non-methylated analogs .

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